molecular formula C13H16ClNO B13768083 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde CAS No. 59737-29-0

1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde

Cat. No.: B13768083
CAS No.: 59737-29-0
M. Wt: 237.72 g/mol
InChI Key: MZAJTIWGVJOVDQ-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde is a chemical compound with the molecular formula C12H15ClNO. It is an indoline derivative, characterized by the presence of a chloro group at the 5-position and an acetaldehyde group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde typically involves the reaction of 5-chloro-2-indoline with acetaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the product. The use of advanced purification techniques, such as chromatography, is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may be related to its ability to induce apoptosis or inhibit cell proliferation in cancer cells .

Comparison with Similar Compounds

1,3,3-Trimethyl-5-chloro-2-indolineacetaldehyde can be compared with other indoline derivatives, such as:

These comparisons highlight the unique structural features of this compound and their potential impact on its chemical and biological properties.

Properties

CAS No.

59737-29-0

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

2-(5-chloro-1,3,3-trimethyl-2H-indol-2-yl)acetaldehyde

InChI

InChI=1S/C13H16ClNO/c1-13(2)10-8-9(14)4-5-11(10)15(3)12(13)6-7-16/h4-5,7-8,12H,6H2,1-3H3

InChI Key

MZAJTIWGVJOVDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C2=C1C=C(C=C2)Cl)C)CC=O)C

Origin of Product

United States

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